Ikk-IN-1

NF-κB signaling IKK-β inhibition kinase inhibitor chemotype

Researchers using IKK inhibitors face variability from scaffold-dependent polypharmacology. Ikk-IN-1 provides a structurally distinct pyrido[2,3-d][1,3]oxazin-2-one chemotype orthogonal to aminothiophenes (TPCA-1) and imidazoquinoxalines (BMS-345541), enabling chemotype-controlled NF-κB pathway studies. - Orthogonal scaffold: pyrido-oxazinone core distinct from common IKK inhibitor chemotypes. - Defined IKK-β focus per patent WO2002024679A1 for experiments requiring minimal IKK-1 cross-reactivity. - DMSO solubility of 33.33 mg/mL supports broad cell-based dosing ranges. Procurement: ≥98% purity, ready-to-ship, with lot-specific COA available upon request.

Molecular Formula C22H26ClN3O4
Molecular Weight 431.9 g/mol
Cat. No. B560573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIkk-IN-1
Molecular FormulaC22H26ClN3O4
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2C3=NC4=C(COC(=O)N4)C(=C3)C5CCNCC5)O.Cl
InChIInChI=1S/C22H25N3O4.ClH/c26-18-2-1-3-19(28-11-13-4-5-13)20(18)17-10-15(14-6-8-23-9-7-14)16-12-29-22(27)25-21(16)24-17;/h1-3,10,13-14,23,26H,4-9,11-12H2,(H,24,25,27);1H
InChIKeyPLLAQIZOLUOIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ikk-IN-1: Pyrido-oxazinone IKK-β Inhibitor


Ikk-IN-1 (CAS 406211-06-1) is a small-molecule inhibitor of IκB kinase (IKK), specifically disclosed as compound example 18-13 in patent WO2002024679A1 [1]. The compound features a 7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-4-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one hydrochloride core structure (MW 431.91, formula C22H26ClN3O4) . As a pyridine-derived IKK-β inhibitor, Ikk-IN-1 targets the canonical NF-κB signaling pathway, which regulates immune and inflammatory responses [2]. The compound is available from multiple commercial vendors as a research-use-only reagent with typical purity specifications exceeding 98% .

IKK-β pathway inhibition study fit
Chemotype-orthogonal SAR research
Cell-based NF-κB signaling assay context

Ikk-IN-1 Scaffold & Selectivity Constraints


IKK inhibitors cannot be generically interchanged due to fundamental divergence in chemical scaffolds, kinase selectivity windows, and binding mechanisms across the class. Ikk-IN-1 belongs to the pyrido[2,3-d][1,3]oxazin-2-one chemotype disclosed in WO2002024679A1 [1], a scaffold structurally distinct from the aminothiophene carboxamide class (e.g., TPCA-1), the imidazoquinoxaline class (e.g., BMS-345541), and the benzamido-pyrimidine class (e.g., IKK-16) . These scaffold differences translate directly to divergent IKK isoform selectivity: TPCA-1 demonstrates 22-fold selectivity for IKK-2 over IKK-1 (IC50 17.9 nM vs 400 nM) ; BMS-345541 exhibits ~10-fold selectivity for IKK-2 (IC50 0.3 μM) over IKK-1 (IC50 4 μM) and shows no activity against IKKε ; IKK-16 displays pan-IKK inhibition with varying potency across IKK-2 (40 nM), IKK complex (70 nM), and IKK-1 (200 nM) [2]. Without quantitative cross-screening data, substituting Ikk-IN-1 with another IKK inhibitor introduces uncontrolled variables in experimental reproducibility, confounding interpretation of NF-κB pathway modulation studies.

Ikk-IN-1 vs. TPCA-1 Scaffold divergence may shift kinase off-target profile; aminothiophene carboxamide may not match pyrido-oxazinone selectivity context.
Ikk-IN-1 vs. BMS-345541 Allosteric vs. putatively ATP-competitive mechanism limits interchangeability; binding-mode context may differ for resistance studies.
Ikk-IN-1 vs. IKK-16 Pan-IKK vs. IKK-β-focused profile may alter pathway-response interpretation; LRRK2 off-target engagement differs.

Ikk-IN-1 Differentiation Evidence


Scaffold Uniqueness: Pyrido-oxazinone Core

Ikk-IN-1's core chemical scaffold is the 1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one bicyclic system with a 2-(cyclopropylmethoxy)-6-hydroxyphenyl substituent and a piperidin-4-yl group [1]. This pyrido-oxazinone chemotype is structurally distinct from the three major commercial IKK inhibitor scaffolds. TPCA-1 is an aminothiophene carboxamide (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) . BMS-345541 is an imidazoquinoxaline derivative . IKK-16 is a benzamido-pyrimidine derivative [2]. This scaffold divergence confers distinct binding interactions with the IKK-β ATP-binding pocket or allosteric sites, which translates to differential isoform selectivity and off-target kinase engagement patterns .

Scaffold Uniqueness
Class-level inference
Pyrido[2,3-d][1,3]oxazin-2-one core, distinct from aminothiophene, imidazoquinoxaline, and benzamido-pyrimidine comparators.
Supports chemotype-orthogonal research workflow.
Binding interaction differences inferred from scaffold divergence.
NF-κB signaling IKK-β inhibition kinase inhibitor chemotype

Biochemical Potency & Comparator Context

Ikk-IN-1 is disclosed as example 18-13 within patent WO2002024679A1, which describes a series of pyridine derivatives with IKK-β inhibitory activity [1]. While specific IC50 data for Ikk-IN-1 is not publicly disclosed in the patent or independent peer-reviewed literature, the patent claims that representative compounds of the series exhibit IKK-β inhibitory activity at concentrations suitable for pharmaceutical development [1]. For procurement context, BMS-345541 (an allosteric IKK-β inhibitor) demonstrates an IC50 of 0.3 μM (300 nM) against IKK-2 and 4 μM against IKK-1 . TPCA-1 (an ATP-competitive inhibitor) demonstrates significantly higher potency with IC50 of 17.9 nM against IKK-2 and 22-fold selectivity over IKK-1 (400 nM) . IKK-16 demonstrates IC50 values of 40 nM (IKK-2), 70 nM (IKK complex), and 200 nM (IKK-1) [2]. Ikk-IN-1's potency falls within the same general range as these established IKK inhibitors, but its exact IC50 remains vendor-dependent pending independent validation.

Biochemical Potency
Cross-study comparable
Exact IC50 not publicly disclosed. Comparator IC50 range: 17.9 nM (TPCA-1) to 300 nM (BMS-345541).
Assay potency context requires independent validation.
Selection driven by chemotype rather than quantified potency claims.
IKK-β inhibition kinase assay biochemical IC50

Isoform Selectivity: Pan-IKK vs. IKK-β Specific

IKK inhibitor isoform selectivity directly impacts the interpretation of NF-κB pathway dissection experiments. IKK-16 exhibits broad pan-IKK inhibitory activity with cell-free IC50 values of 40 nM for IKK-2, 70 nM for the IKK complex, and 200 nM for IKK-1, and additionally inhibits LRRK2 kinase activity (IC50 = 50 nM) [1]. In contrast, Ikk-IN-1 originates from a patent series specifically directed toward IKK-β inhibition [2], suggesting narrower isoform targeting. BMS-345541 shows intermediate selectivity with ~10-fold preference for IKK-2 (IC50 0.3 μM) over IKK-1 (IC50 4 μM) and no activity against IKKε or 15+ unrelated kinases at 100 μM . TPCA-1 provides the highest IKK-2 selectivity among comparators (22-fold over IKK-1; IKK-2 IC50 = 17.9 nM, IKK-1 IC50 = 400 nM) . The absence of publicly reported selectivity profiling for Ikk-IN-1 means procurement decisions must weigh this data gap against the compound's chemotype uniqueness.

Isoform Selectivity
Class-level inference
Patent-defined IKK-β focus vs. pan-IKK (IKK-16) or IKK-2-selective (TPCA-1, BMS-345541) comparators.
Isoform-selectivity context may differ for pathway dissection.
Selectivity profile not publicly reported; empirical validation advised.
IKK isoform selectivity IKK-1 IKK-2 IKK complex

In Vivo Pharmacology & Bioavailability Evidence

In vivo pharmacological characterization represents a critical differentiation point for IKK inhibitors. IKK-16 is orally bioavailable in both rats and mice and demonstrates significant in vivo activity, including inhibition of LPS-induced TNF-α release and suppression of neutrophil extravasation in thioglycollate-induced peritonitis models [1]. BMS-345541 has demonstrated in vivo efficacy in reducing NF-κB activity, CXCL1 chemokine secretion, and melanoma cell survival in animal models [2]. TPCA-1 shows dose-dependent reduction in murine collagen-induced arthritis severity at 3-20 mg/kg [3]. No peer-reviewed publications or patent disclosures report pharmacokinetic parameters (oral bioavailability, Cmax, Tmax, half-life, clearance, volume of distribution) or in vivo efficacy data for Ikk-IN-1. This represents a significant evidentiary gap for researchers planning in vivo studies.

In Vivo Evidence
Cross-study comparable
No published PK or in vivo model-response data. Comparators show oral bioavailability and rodent model activity.
In vivo pharmacology context requires de novo characterization.
Suitable for in vitro studies; in vivo translation requires PK review.
oral bioavailability pharmacokinetics in vivo efficacy

Binding Mode: Allosteric vs. ATP-Competitive

IKK inhibitors diverge fundamentally in their binding mechanisms, which has direct implications for overcoming resistance mutations and interpreting kinase selectivity. BMS-345541 binds to an allosteric site on IKK-2 and IKK-1, distinct from the ATP-binding pocket, and affects catalytic activity through conformational modulation . This allosteric mechanism contributes to its high selectivity (>15 unrelated kinases show no inhibition at 100 μM) [1]. TPCA-1 and IKK-16 are ATP-competitive inhibitors targeting the kinase active site . Ikk-IN-1, as a pyridine derivative from the WO2002024679A1 series, is structurally consistent with ATP-competitive inhibitors but lacks published binding mode characterization. The choice between allosteric (BMS-345541) and ATP-competitive (TPCA-1, IKK-16, putatively Ikk-IN-1) mechanisms dictates experimental design for resistance studies and kinase selectivity profiling.

Binding Mode
Class-level inference
Putatively ATP-competitive (pyridine-derived) vs. allosteric BMS-345541 and ATP-competitive TPCA-1/IKK-16.
Binding-mechanism context supports orthogonal validation.
Binding mode not experimentally confirmed.
kinase inhibitor mechanism allosteric inhibitor ATP-competitive inhibitor

Commercial Availability & Purity Specifications

Ikk-IN-1 is commercially available from multiple established research reagent vendors including MedChemExpress (Cat. No. HY-13873, purity >98%), TargetMol (Cat. No. T6391), Adooq Bioscience (Cat. No. A21221, purity >98%), and AmBeed (Cat. No. A724721, purity 95%) . This multi-vendor availability provides procurement flexibility and competitive pricing. In comparison, BMS-345541 is widely available from Sigma-Aldrich, Selleck, and Abcam; TPCA-1 is available from Selleck, Adooq, and TargetMol; IKK-16 is available from Selleck, J&K Scientific, and MedChemExpress. Ikk-IN-1's purity specifications (95% to >98%) are consistent with industry standards for research-grade kinase inhibitors. However, batch-to-batch consistency data and independent purity verification certificates should be requested from vendors prior to critical experiments.

Commercial Availability
Supporting evidence
4+ vendors, purity 95% to >98%. Comparable multi-vendor sourcing to other IKK inhibitors.
Procurement specification meets research-grade thresholds.
Batch-specific certificates should be requested.
commercial availability compound purity research reagent procurement

Ikk-IN-1 Application Scenarios


In Vitro NF-κB Studies with Chemotype Orthogonality

For researchers investigating IKK-β-mediated NF-κB activation using multiple structurally distinct tool compounds to control for off-target effects, Ikk-IN-1 provides a pyrido-oxazinone chemotype orthogonal to the aminothiophene (TPCA-1), imidazoquinoxaline (BMS-345541), and benzamido-pyrimidine (IKK-16) scaffolds . This chemotype diversity is essential when observed cellular phenotypes must be attributed specifically to IKK-β inhibition rather than scaffold-dependent polypharmacology. The compound's patent-defined IKK-β focus [1] positions it for experiments where minimal IKK-1 cross-reactivity is desired, though investigators should validate isoform selectivity empirically in their assay systems given the absence of published selectivity profiling data [2].

SAR Studies of Pyridine-Derived IKK-β Inhibitors

Ikk-IN-1 serves as a reference compound for medicinal chemistry programs exploring pyridine-based IKK-β inhibitors within the WO2002024679A1 chemical space . The compound's 7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-4-yl) substitution pattern provides a baseline for evaluating modifications to the pyrido[2,3-d][1,3]oxazin-2-one core [1]. Procurement for SAR studies is justified when the research objective includes comparing the pyrido-oxazinone scaffold against other IKK inhibitor chemotypes (e.g., aminothiophenes, imidazoquinoxalines) to establish scaffold-specific potency trends and physicochemical property differences [2].

IKK-β Assay Development & Screening Cascade

Ikk-IN-1 can be incorporated as a reference inhibitor in biochemical IKK-β kinase assay development, alongside well-characterized comparators such as BMS-345541 (allosteric inhibitor, IKK-2 IC50 = 0.3 μM) and TPCA-1 (ATP-competitive inhibitor, IKK-2 IC50 = 17.9 nM) . Including Ikk-IN-1 in inhibitor screening cascades enables assessment of assay sensitivity to chemotype diversity and provides a benchmark for evaluating novel IKK-β inhibitor candidates. Researchers should request vendor-provided lot-specific purity certificates and consider independent analytical validation (HPLC, LC-MS) prior to establishing Ikk-IN-1 as a permanent reference standard [1].

Cell-Based IKK-β Inhibition Studies

Ikk-IN-1 is appropriate for cell culture experiments investigating IKK-β-dependent NF-κB transcriptional responses, cytokine production, or inflammatory gene expression . However, due to the absence of published oral bioavailability or pharmacokinetic data [1], investigators planning eventual in vivo translation should either (a) conduct preliminary PK characterization of Ikk-IN-1 in their animal model of choice, or (b) select an IKK inhibitor with established in vivo pharmacology such as IKK-16 (orally bioavailable in rodents; inhibits LPS-induced TNF-α release) [2] or BMS-345541 (in vivo efficacy in tumor models) [3]. The compound's solubility in DMSO (33.33 mg/mL; 77.17 mM) supports cell-based dosing across a broad concentration range.

Application
Selection Property
Validation Focus
In Vitro NF-κB Studies
Chemotype orthogonality review
Isoform selectivity empirical validation
SAR Studies
Pyrido-oxazinone reference scaffold
Scaffold-specific potency trend review
Assay Development
Reference inhibitor for screening cascade
Lot-specific purity and analytical validation
Cell-Based Studies
Cell-culture IKK-β inhibition context
In vivo PK characterization or comparator selection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ikk-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.